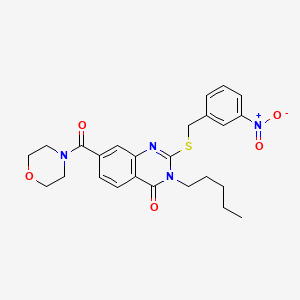

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a morpholine ring attached at the 7-position through a carbonyl group, a 3-nitrobenzyl group attached at the 2-position through a sulfur atom, and a pentyl group attached at the 3-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the substituents and reaction conditions . The presence of the morpholine ring, nitrobenzyl group, and pentyl group may influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and stability .Scientific Research Applications

Synthesis and Application in Dyeing and Antimicrobial Activity : Patel and Patel (2011) synthesized novel reactive dyes based on monoazo quinazolinone, which demonstrated antimicrobial activity (antibacterial and antifungal) along with good dyeing properties. These dyes were created by coupling diazotised compounds related to quinazolinone with various components, aiming to achieve both pharmacological and colorimetric effectiveness (Patel & Patel, 2011).

Molecular Docking Studies for Antimicrobial Activity : Janakiramudu et al. (2017) conducted molecular docking studies on compounds including morpholine derivatives to predict their binding affinities and orientations at active enzyme sites. Their research aimed to understand the compounds' antimicrobial potency, revealing that certain derivatives exhibited potent antifungal and antibacterial activities (Janakiramudu et al., 2017).

Synthesis for Potential Bioreductive Alkylating Agents : Kirkpatrick, Johnson, and Sartorelli (1986) explored the synthesis of o- and p-nitrobenzyl chlorides and carbamates, including those involving morpholine. Their study focused on understanding the activation of these compounds by reduction to produce intermediates capable of alkylation, which is relevant in the context of developing bioreductive alkylating agents (Kirkpatrick et al., 1986).

Application in Radiosynthesis of Dopamine Receptor Agonists : Kitson and Knagg (2006) utilized a compound similar to the one in the Bischler–Napieralski–Pschorr radiosynthesis of (R)‐(‐)‐[6a‐14C]apomorphine, a non-selective D1/D2 dopamine receptor agonist. This study highlights the compound's role in the synthesis of radio-labelled molecules for pharmacological research (Kitson & Knagg, 2006).

Synthesis and Antitumor Evaluation : Muhammad et al. (2017) investigated the synthesis of morpholinylchalcones and their derivatives, including those related to quinazolinone. These compounds were evaluated for their antitumor activities, demonstrating significant potential against specific cancer cell lines. The study combined chemical synthesis with biological evaluation to explore the compounds' therapeutic possibilities (Muhammad et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]-3-pentylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c1-2-3-4-10-28-24(31)21-9-8-19(23(30)27-11-13-34-14-12-27)16-22(21)26-25(28)35-17-18-6-5-7-20(15-18)29(32)33/h5-9,15-16H,2-4,10-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCDSZOXBZGCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)